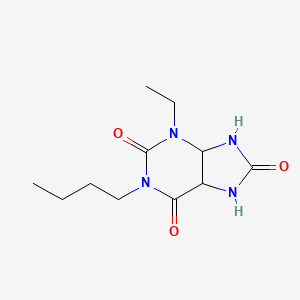
1-Butyl-3-ethyl-8-hydroxy-3,4,5,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-ethyl-8-hydroxy-3,4,5,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a butyl group, an ethyl group, and a hydroxy group attached to a tetrahydropurine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-ethyl-8-hydroxy-3,4,5,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with butyl and ethyl halides under basic conditions. The hydroxy group can be introduced through selective hydroxylation reactions using oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-ethyl-8-hydroxy-3,4,5,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the oxidation state of the purine core.
Substitution: The butyl and ethyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution can introduce various functional groups.
Scientific Research Applications
1-Butyl-3-ethyl-8-hydroxy-3,4,5,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its structural similarity to biologically active purines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Butyl-3-ethyl-8-hydroxy-3,4,5,7-tetrahydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in cocoa, with mild stimulant effects.
Xanthine: A precursor to caffeine and theobromine, involved in various metabolic processes.
Uniqueness: 1-Butyl-3-ethyl-8-hydroxy-3,4,5,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
1-Butyl-3-ethyl-8-hydroxy-3,4,5,7-tetrahydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a class of molecules that exhibit various pharmacological properties, including effects on neurotransmitter systems and inhibition of specific enzymes. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Inhibition of Enzymes
Research indicates that compounds similar to this compound can inhibit various enzymes involved in neurotransmitter metabolism. For example:
- Monoamine Oxidase (MAO) : Compounds with similar structures have shown significant inhibitory activity against MAO-B, an enzyme associated with the metabolism of dopamine. Inhibitory concentrations (IC50) in the nanomolar range have been reported for certain derivatives .
2. Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are crucial for regulating intracellular levels of cyclic nucleotides. 1-butyl-3-ethyl derivatives have demonstrated potential as dual inhibitors of PDE4B1 and PDE10A, with IC50 values indicating effective inhibition in the low micromolar range .
3. Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays. While some derivatives showed lower antioxidant activity compared to standard antioxidants like quercetin, certain modifications in the structure enhanced their activity .
Study 1: Neuroprotective Effects
In a study examining neuroprotective properties, 1-butyl-3-ethyl derivatives were tested for their ability to protect neuronal cells from oxidative stress. The results indicated that these compounds could significantly reduce cell death in models of neurodegeneration .
Study 2: Behavioral Studies in Animal Models
Behavioral studies using rodent models have shown that administration of this compound can improve cognitive functions and reduce anxiety-like behaviors. These findings suggest potential applications in treating neurodegenerative diseases and mood disorders .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C11H18N4O3 |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
1-butyl-3-ethyl-4,5,7,9-tetrahydropurine-2,6,8-trione |
InChI |
InChI=1S/C11H18N4O3/c1-3-5-6-15-9(16)7-8(13-10(17)12-7)14(4-2)11(15)18/h7-8H,3-6H2,1-2H3,(H2,12,13,17) |
InChI Key |
RCDWSMRVDGNVAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2C(NC(=O)N2)N(C1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















